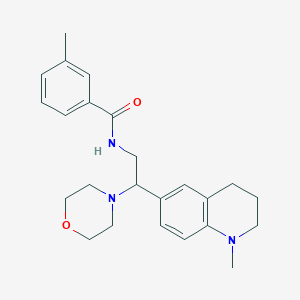
Tert-butyl 1-(formyl)cyclopropyl(methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 1-(formyl)cyclopropyl(methyl)carbamate is a chemical compound with the molecular formula C9H15NO3 . It has an average mass of 185.220 Da and a monoisotopic mass of 185.105194 Da .
Molecular Structure Analysis
The molecular structure of Tert-butyl 1-(formyl)cyclopropyl(methyl)carbamate consists of a carbamate group attached to a tert-butyl group and a formyl group attached to a cyclopropyl group . The exact 3D structure is not provided in the available resources.Physical And Chemical Properties Analysis
Tert-butyl 1-(formyl)cyclopropyl(methyl)carbamate has several physical and chemical properties. It has an ACD/LogP of 0.42, an ACD/LogD (pH 5.5) of 1, an ACD/LogD (pH 7.4) of 1, an ACD/BCF (pH 5.5) of 2, an ACD/BCF (pH 7.4) of 2, an ACD/KOC (pH 5.5) of 59, and an ACD/KOC (pH 7.4) of 59 . It has 4 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds . Its polar surface area is 55.4 Å2, its index of refraction is 1.477, its molar refractivity is 47.538 cm3, and its molar volume is 168.094 cm3 . It has a polarizability of 18.846×10-24 cm3, a surface tension of 37.556 dyne/cm, a density of 1.102 g/cm3, a flash point of 123.568 °C, an enthalpy of vaporization of 51.946 kJ/mol, a boiling point of 280.708 °C at 760 mmHg, and a vapour pressure of 0.004 mmHg at 25°C .Applications De Recherche Scientifique
Synthesis and Chemical Applications
Synthesis of Spirocyclopropanated Analogues of Pesticides : Tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate is used as an intermediate in the synthesis of spirocyclopropanated analogues of the insecticides Thiacloprid and Imidacloprid. These analogues were developed through a key cocyclization step, demonstrating the compound's utility in creating structurally complex and potentially more effective insecticides (Brackmann et al., 2005).
Intermediate for Carbocyclic Nucleotides : As an important intermediate, tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate aids in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. This highlights its role in the synthesis of key components for nucleotide analogues, which are essential in various biological and pharmacological studies (Ober et al., 2004).
Material Science and Sensory Applications
Organogel Formation and Sensory Materials : Tert-butyl carbazole derivatives, specifically those with tert-butyl moieties like TCBT, demonstrate the ability to form organogels in selected solvents under ultrasound stimulus. These gels, particularly xerogel-based films of TCBT, exhibit strong blue fluorescence and are used as high-performance sensory materials for detecting volatile acid vapors, illustrating the compound's potential in material science and sensor technology (Sun et al., 2015).
Chemical Reactions and Reactivity Studies
Reactivity with Solvents : The reactivity of tert-butylcarbene, potentially derived from tert-butyl carbamate compounds, is significantly influenced by the solvent's ability to form ylids or complexes. This reactivity is crucial in understanding the behavior of tert-butylcarbene in various chemical reactions, providing insights into solvent effects on reaction mechanisms and outcomes (Ruck & Jones, 1998).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl N-(1-formylcyclopropyl)-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-9(2,3)14-8(13)11(4)10(7-12)5-6-10/h7H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKXCTZLDVTPPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1(CC1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
387845-40-1 |
Source


|
| Record name | tert-butyl N-(1-formylcyclopropyl)-N-methylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl]amino}phenyl)acetamide](/img/structure/B2945276.png)
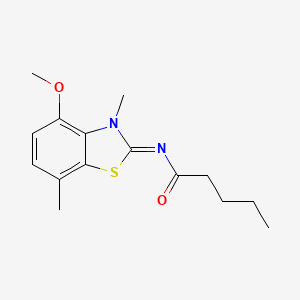
![N,N-dimethyl-2-nitro-4-[(E)-1,2,4-triazol-4-yliminomethyl]aniline](/img/structure/B2945278.png)

![1-[(3-Methoxyphenyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B2945282.png)
![4-[[2-(Phenylmethyl)-1-benzimidazolyl]sulfonyl]morpholine](/img/structure/B2945285.png)
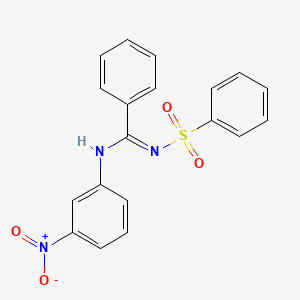
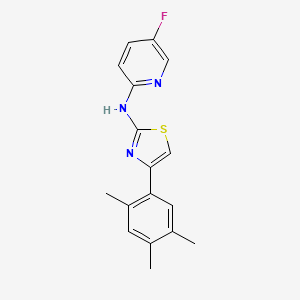
![4-Methyl-6-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2945289.png)
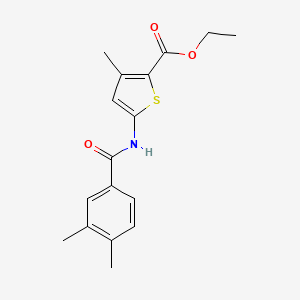
![Tert-butyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate](/img/structure/B2945292.png)
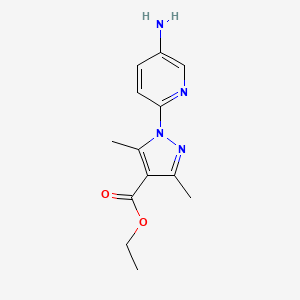
![4-{[(4-Chlorophenyl)sulfanyl]methyl}-6-(methylsulfanyl)-2-phenylpyrimidine](/img/structure/B2945296.png)
